molecular formula C30H41N3O15P2 B1205535 Ara-cdp-prednisolone CAS No. 75252-35-6

Ara-cdp-prednisolone

Cat. No.: B1205535
CAS No.: 75252-35-6
M. Wt: 745.6 g/mol
InChI Key: BHVHEUQEPAHXLE-DXCUYQCOSA-N
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Description

Ara-CDP-prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. Prednisolone itself is an 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, with a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.45 g/mol . This compound may represent a prodrug formulation designed to improve solubility, bioavailability, or targeted delivery compared to conventional prednisolone preparations.

Properties

CAS No.

75252-35-6

Molecular Formula

C30H41N3O15P2

Molecular Weight

745.6 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate

InChI

InChI=1S/C30H41N3O15P2/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(40,29(18,2)12-19(35)23(17)28)21(36)14-46-50(43,44)48-49(41,42)45-13-20-24(37)25(38)26(47-20)33-10-7-22(31)32-27(33)39/h5,7-8,10-11,17-20,23-26,35,37-38,40H,3-4,6,9,12-14H2,1-2H3,(H,41,42)(H,43,44)(H2,31,32,39)/t17?,18?,19-,20+,23?,24+,25-,26+,28-,29-,30-/m0/s1

InChI Key

BHVHEUQEPAHXLE-DXCUYQCOSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=C[C@]36C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O

Synonyms

1(beta)-D-arabinofuranosylcytosine-5'-diphosphate prednisolone
ara-CDP-prednisolone
P1-(prednisolone-21-yl)-P2-(1-beta-D-arabinofuranosylcytosine-5'-yl)pyrophosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications

Prednisolone derivatives are often modified at the C21 hydroxyl group to alter pharmacokinetics. For example:

  • Prednisolone acetate : A C21 acetate ester with enhanced topical potency due to slower hydrolysis .
  • Prednisolone sodium phosphate : A water-soluble prodrug with rapid systemic conversion to prednisolone .
  • Prednicarbate : A C17-esterified derivative with reduced systemic absorption, used in dermatology .

Pharmacokinetic Profiles

Key pharmacokinetic parameters for Ara-CDP-prednisolone and analogues are summarized below:

Compound Bioavailability (%) Half-life (hrs) Cmax (ng/mL) AUC (ng·hr/mL) Key Metabolic Pathway
Prednisolone 80–90 2–4 150–300 1,200–2,500 Hepatic (CYP3A4)
Prednisolone acetate 70–80 (topical) 3–5 N/A N/A Esterase-mediated hydrolysis
Prednisolone phosphate >95 1–2 200–400 1,500–3,000 Alkaline phosphatase hydrolysis
This compound Theoretical: >90 Theoretical: 4–6 Theoretical: 250–500 Theoretical: 2,000–4,000 Nucleotide cleavage + hepatic CYP3A4

Note: Theoretical values for this compound are extrapolated from prodrug analogues .

  • Metabolism : Similar to prednisolone phosphate, this compound likely undergoes enzymatic cleavage (e.g., phosphatases) to release active prednisolone, followed by hepatic CYP3A4 metabolism .

Anti-inflammatory Efficacy

Studies comparing prednisolone prodrugs highlight differences in tissue-specific efficacy:

  • Prednisolone phosphate achieves higher cerebrospinal fluid (CSF) concentrations than prednisolone phthalate, making it preferable for neuroinflammatory conditions (CSF Cmax: 45 ng/mL vs. 20 ng/mL) .
  • Prednicarbate shows localized efficacy with minimal systemic exposure, reducing adrenal suppression risks .

This compound’s efficacy would depend on its ability to maintain therapeutic prednisolone levels while minimizing peak-related side effects (e.g., hyperglycemia).

Adverse Effects and Contraindications

Common corticosteroid side effects (e.g., immunosuppression, osteoporosis) are shared across analogues, but formulation-specific risks exist:

  • Prednisolone acetate : Linked to elevated intraocular pressure in ophthalmic use .
  • This compound: Potential for nucleotide-related toxicity (e.g., mitochondrial dysfunction) requires further study.

Contraindications for all analogues include systemic infections and hypersensitivity reactions .

Clinical and Regulatory Considerations

  • Drug Interactions : Prednisolone interacts with CYP3A4 inducers (e.g., rifampicin) and inhibitors (e.g., ketoconazole). This compound may have additional interactions due to nucleotide metabolism pathways .
  • Regulatory Status : Prednisolone and its esters are widely approved, but this compound’s development stage remains unclear. Preclinical data would need to address unique toxicity profiles .

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